molecular formula C21H22BrN3O2 B10870198 3-bromo-10-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

3-bromo-10-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Cat. No.: B10870198
M. Wt: 428.3 g/mol
InChI Key: RVGOTZRJQBHRCH-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic structure with a fused benzodiazepine ring system. Let’s break it down:
    • The benzodiazepine core consists of a diazepine ring fused to a benzene ring.
    • The pyrido[3,2-b][1,4]benzodiazepine part indicates that the benzodiazepine ring is further fused with a pyridine ring.
    • The 3-bromo-10-(4-methoxyphenyl)-7,7-dimethyl substituents provide specific functional groups at various positions.
  • This compound may have interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C21H22BrN3O2

    Molecular Weight

    428.3 g/mol

    IUPAC Name

    2-bromo-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C21H22BrN3O2/c1-21(2)9-16-18(17(26)10-21)19(12-4-6-14(27-3)7-5-12)25-20-15(24-16)8-13(22)11-23-20/h4-8,11,19,24H,9-10H2,1-3H3,(H,23,25)

    InChI Key

    RVGOTZRJQBHRCH-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=C(C(NC3=C(N2)C=C(C=N3)Br)C4=CC=C(C=C4)OC)C(=O)C1)C

    Origin of Product

    United States

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